molecular formula C22H24O2 B1595414 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol CAS No. 52211-74-2

4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol

Cat. No. B1595414
CAS RN: 52211-74-2
M. Wt: 320.4 g/mol
InChI Key: WEFHJJXWZHDCCM-UHFFFAOYSA-N
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Description

4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol , also known by other names such as Frambione , NSC 26515 , and Raspberry ketone , is a chemical compound with the molecular formula C₁₀H₁₂O₂ . It falls within the class of organic compounds and is commonly used in the fragrance and flavor industry. The compound exhibits a pleasant fruity aroma, reminiscent of raspberries .


Molecular Structure Analysis

The molecular structure of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol reveals interesting features. It consists of an adamantane core (a rigid, cage-like structure) linked to a phenolic group. The hydroxyl group on the phenol ring contributes to its aromatic character. The compound’s three-dimensional arrangement influences its properties, including solubility and stability .


Chemical Reactions Analysis

  • Substitution Reactions : The aromatic ring may undergo electrophilic substitution reactions. Researchers continue to explore its reactivity and potential applications .

Physical And Chemical Properties Analysis

  • Molecular Weight : 164.20 g/mol .

Safety And Hazards

  • Storage : Store in a cool, dry place away from combustible materials .

properties

IUPAC Name

4-[2-(4-hydroxyphenyl)-2-adamantyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O2/c23-20-5-1-16(2-6-20)22(17-3-7-21(24)8-4-17)18-10-14-9-15(12-18)13-19(22)11-14/h1-8,14-15,18-19,23-24H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFHJJXWZHDCCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30330882
Record name 4-[2-(4-hydroxyphenyl)-2-adamantyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30330882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol

CAS RN

52211-74-2
Record name NSC326761
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326761
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[2-(4-hydroxyphenyl)-2-adamantyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30330882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,2-Bis(4-hydroxyphenyl)adamantane (2,2-BPA) was synthesized as an aromatic diol monomer. 2-Adamantanone (4.0 g, 26.6 mmol), phenol (18.74 mL, 213 mmol) and 1-hexanethiol (0.24 mL, 1.69 mmol) were added to a 50-mL 2-bulb flask and stirred at 80° C. After the reactants were completely dissolved, H2SO4 (1.49 mL, 26.6 mmol) was added and reaction was performed under nitrogen flow for 24 hours. After the reaction was completed, the reaction solution was cooled to 50° C. and, after adding to 20 mL of water, extracted 3 times with 40 mL of chloroform. The organic layer was washed 3 times with 40 mL of water and water was removed from the organic layer by adding MgSO4, stirring and filtering. After removing the solvent by distillation under reduced pressure, followed by recrystallization with ethanol, pure 2,2-bis(4-hydroxyphenyl)adamantane (2,2-BPA, yield: 43%) was obtained. Melting temperature was 318° C.
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
18.74 mL
Type
reactant
Reaction Step Two
Quantity
0.24 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.49 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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